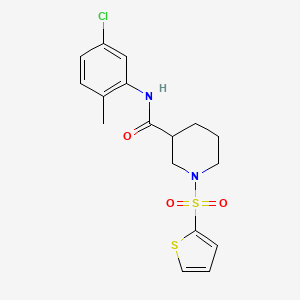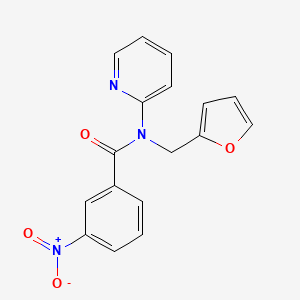![molecular formula C23H25N3O3S B11344838 5-(3,4-dimethylphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11344838.png)
5-(3,4-dimethylphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-ジメチルフェニル)-N-[3-(エチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミドは、様々な科学分野で潜在的な応用が期待される複雑な有機化合物です。この化合物は、ベンゾチオフェン環、オキサゾール環、ジメチルフェニル基を含む独自の構造が特徴です。
準備方法
合成経路と反応条件
5-(3,4-ジメチルフェニル)-N-[3-(エチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミドの合成は、一般的にベンゾチオフェン環とオキサゾール環の形成、続いてジメチルフェニル基とエチルカルバモイル基の導入を含む複数の段階で行われます。温度、溶媒、触媒などの特定の反応条件は、この化合物を成功裏に合成するために重要です。
工業的生産方法
この化合物の工業的生産には、高収率と高純度を確保するために最適化された反応条件を用いた大規模合成が含まれる場合があります。連続フロー合成や自動化リアクターなどの技術は、効率とスケーラビリティを高めるために採用できます。
化学反応解析
反応の種類
5-(3,4-ジメチルフェニル)-N-[3-(エチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミドは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されて様々な酸化生成物を形成することができます。
還元: 還元反応は、化合物内の官能基を修飾することができます。
置換: 置換反応は、新しい官能基を導入したり、既存の官能基を置換したりすることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過マンガン酸カリウム)、還元剤(例:水素化ホウ素ナトリウム)、様々な触媒が含まれます。温度、圧力、溶媒の選択などの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸またはケトンを生じさせる可能性があり、一方、還元はアルコールまたはアミンを生じさせる可能性があります。
化学反応の分析
Types of Reactions
5-(3,4-dimethylphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-(3,4-ジメチルフェニル)-N-[3-(エチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミドは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合などの潜在的な生物活性を調査されています。
医学: 様々な疾患の治療における治療の可能性を探索されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
5-(3,4-ジメチルフェニル)-N-[3-(エチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、これらの標的を阻害または活性化し、様々な生物学的効果をもたらす可能性があります。これらの相互作用に関与する経路には、シグナル伝達、代謝プロセス、または遺伝子発現の調節が含まれる可能性があります。
類似化合物との比較
類似化合物
- 5-(3,4-ジメチルフェニル)-N-[3-(メチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミド
- 5-(3,4-ジメチルフェニル)-N-[3-(プロピルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミド
独自性
5-(3,4-ジメチルフェニル)-N-[3-(エチルカルバモイル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-2-イル]-1,2-オキサゾール-3-カルボキサミドの独自性は、異なる化学的および生物学的特性を与える官能基と環の特定の組み合わせにあります。
特性
分子式 |
C23H25N3O3S |
|---|---|
分子量 |
423.5 g/mol |
IUPAC名 |
5-(3,4-dimethylphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O3S/c1-4-24-22(28)20-16-7-5-6-8-19(16)30-23(20)25-21(27)17-12-18(29-26-17)15-10-9-13(2)14(3)11-15/h9-12H,4-8H2,1-3H3,(H,24,28)(H,25,27) |
InChIキー |
CHBBYHNHKWCRNE-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11344755.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B11344758.png)
![N-(4-methylbenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344759.png)
![1-[(4-methylbenzyl)sulfonyl]-N-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11344762.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-nitrobenzamide](/img/structure/B11344766.png)
![2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B11344771.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-methylpropanamide](/img/structure/B11344792.png)
![N-methyl-N-phenyl-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11344802.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3-ethoxybenzamide](/img/structure/B11344804.png)
![3,5,6-trimethyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B11344810.png)
![2-[(3-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11344811.png)
![6-(Furan-2-yl)-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11344814.png)

